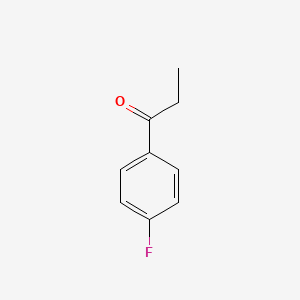

4'-Fluoropropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63354. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJNVLLXIIPXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196559 | |

| Record name | 4-Fluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-03-1 | |

| Record name | 1-(4-Fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoropropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4′-Fluoropropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM9L77MB6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 4'-Fluoropropiophenone (CAS 456-03-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Fluoropropiophenone, a key chemical intermediate. It covers its physicochemical properties, spectroscopic data, synthesis protocols, and primary applications, with a focus on its relevance in research and development.

Chemical Identity and Properties

This compound, also known as ethyl 4-fluorophenyl ketone, is an aromatic ketone characterized by a propiophenone structure with a fluorine atom substituted at the para position of the phenyl ring.[1] This fluorine substitution enhances its reactivity and selectivity in various chemical reactions, making it a valuable building block in organic synthesis.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 456-03-1[2] |

| Molecular Formula | C₉H₉FO[1] |

| Molecular Weight | 152.17 g/mol [1] |

| IUPAC Name | 1-(4-fluorophenyl)propan-1-one |

| Synonyms | p-Fluoropropiophenone, Ethyl 4-fluorophenyl ketone[1] |

| InChI | InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3[2] |

| InChIKey | QIJNVLLXIIPXQT-UHFFFAOYSA-N[2] |

| SMILES | CCC(=O)C1=CC=C(C=C1)F |

| PubChem CID | 68004[1] |

| MDL Number | MFCD00000356[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to light pink/yellow liquid[1][3] |

| Boiling Point | 100-102 °C at 22 mmHg[3] |

| Density | 1.096 g/mL at 25 °C[2][3] |

| Refractive Index (n20/D) | 1.5059[2][3] |

| Flash Point | 76 - 77 °C (168 - 170.6 °F) - closed cup[2] |

| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water. |

| Storage Temperature | 0-8 °C, Inert atmosphere, Room Temperature[1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: 1H NMR Spectral Data (CDCl₃, 89.56 MHz)

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons (ortho to C=O) | ~7.98 |

| Aromatic Protons (ortho to F) | ~7.12 |

| Methylene Protons (-CH₂-) | ~2.97 |

| Methyl Protons (-CH₃) | ~1.22 |

Table 4: 13C NMR Spectral Data (Predicted)

| Assignment | Chemical Shift (ppm) | Rationale |

| Carbonyl Carbon (C=O) | ~198-200 | Typical range for aryl ketones. |

| Aromatic Carbon (C-F) | ~165 (d, 1JCF ≈ 250 Hz) | Strong deshielding by fluorine and large C-F coupling constant. |

| Aromatic Carbon (C-C=O) | ~133 (d) | Quaternary carbon, deshielded by the carbonyl group. |

| Aromatic Carbons (ortho to C=O) | ~131 (d) | Deshielded by the adjacent carbonyl group. |

| Aromatic Carbons (ortho to F) | ~115 (d, 2JCF ≈ 22 Hz) | Shielded by the +M effect of fluorine; shows smaller C-F coupling. |

| Methylene Carbon (-CH₂-) | ~31 | Typical range for a methylene group adjacent to a carbonyl. |

| Methyl Carbon (-CH₃) | ~8 | Typical range for a terminal methyl group in a propyl chain. |

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 152 | 8.2 | [M]⁺ (Molecular Ion) |

| 123 | 100.0 | [M - C₂H₅]⁺ (Base Peak, loss of ethyl group) |

| 95 | 35.3 | [C₆H₄F]⁺ (Fluorophenyl fragment) |

| 75 | 9.9 | [C₆H₃]⁺ Fragment |

Table 6: Infrared (IR) Spectroscopy Data (Liquid Film)

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H Stretch |

| ~2980 | Aliphatic C-H Stretch |

| ~1685 | C=O Stretch (Aryl Ketone) |

| ~1600, ~1505 | Aromatic C=C Stretch |

| ~1230 | C-F Stretch |

| ~840 | p-Substituted Benzene C-H Bend |

Experimental Protocols

Synthesis

Method 1: Friedel-Crafts Acylation of Fluorobenzene

This is a standard and direct method for synthesizing aryl ketones. The reaction involves the electrophilic acylation of fluorobenzene with propanoyl chloride using a Lewis acid catalyst, typically aluminum chloride.

-

Materials:

-

Fluorobenzene

-

Propanoyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, concentrated)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under a nitrogen atmosphere.

-

Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the flask.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Add propanoyl chloride (1.0 equivalent) dropwise to the suspension via the addition funnel.

-

After the addition is complete, add fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring progress by TLC or GC.

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Method 2: Ruthenium-Catalyzed Isomerization

This method synthesizes this compound from 1-(4-fluorophenyl)prop-2-en-1-ol.[3]

-

Materials:

-

1-(4-fluorophenyl)prop-2-en-1-ol

-

Ruthenium complex [RuCl₂(p-cymene)]₂ (or similar)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF, anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel

-

-

Procedure:

-

In a sealed tube under a nitrogen atmosphere, add the ruthenium catalyst (0.5-2.5 mol%) and K₂CO₃ (0.05-0.25 mmol) to a solution of 1-(4-fluorophenyl)prop-2-en-1-ol (4 mmol) in anhydrous THF (4 mL).[3]

-

Stir the reaction mixture at 75 °C.[3]

-

Monitor the reaction progress by taking aliquots (e.g., every hour), diluting with dichloromethane, and analyzing by Gas Chromatography (GC).[3]

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated catalyst.

-

Evaporate the solvent from the filtrate.

-

Purify the resulting residue by silica gel column chromatography using an EtOAc-hexane mixture (e.g., 1:10) as the eluent to obtain the final product.[3]

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for confirming the purity and identity of this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of approximately 1-10 µg/mL.

-

Transfer the final solution to a 2 mL autosampler vial for analysis.

-

-

Instrumentation Parameters (Example):

-

GC Column: Agilent 190915-433UI (30 m x 250 µm, film thickness 0.25 µm) or equivalent.

-

Injection: Splitless injection.

-

Oven Program: Maintain an initial temperature, then ramp to a final temperature (e.g., up to 320 °C) to ensure elution.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Applications in Research and Development

This compound is a versatile intermediate with broad applications across several scientific and industrial fields. Its primary value lies in its ability to serve as a scaffold for building more complex molecules.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals.[1] It is particularly noted for its role in developing analgesics and anti-inflammatory drugs.[1] The fluorophenyl moiety is a common feature in many modern drugs, often introduced to modulate metabolic stability and binding affinity.

-

Organic Synthesis: The compound is widely used in the production of other complex fluorinated molecules.[1] The presence of the ketone functional group allows for a wide range of subsequent chemical transformations, such as reduction to an alcohol, reductive amination to form amines, or α-halogenation to introduce further reactive sites.

-

Agrochemicals: It serves as a precursor in the synthesis of novel pesticides and herbicides, contributing to the development of more effective crop protection agents.[1]

-

Material Science: The chemical is employed in formulating specialty polymers and resins, where the incorporation of fluorine can enhance properties like thermal stability, chemical resistance, and durability.[1]

-

Analytical Chemistry: It can be used as a reference standard in analytical methods for the accurate identification and quantification of related substances in complex mixtures.[1]

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory or industrial setting.

Table 7: GHS Safety Information

| Category | Information |

| Signal Word | Danger[2] |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[2] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2] |

| Storage Class | 10 - Combustible liquids[2] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[2] |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from open flames, hot surfaces, and sources of ignition.

-

Store in a tightly closed container in a dry, cool place.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4'-Fluoropropiophenone

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a versatile ketone that serves as a key intermediate in the synthesis of various organic compounds. This document details its characteristics, experimental protocols for its synthesis, and relevant safety information.

Core Properties of this compound

This compound, also known as 1-(4-fluorophenyl)propan-1-one, is a fluorinated aromatic ketone.[1][2] Its chemical structure consists of a propiophenone molecule substituted with a fluorine atom at the para position of the phenyl ring. This fluorine substitution enhances its reactivity and selectivity in various chemical reactions, making it a valuable building block in organic synthesis.[1]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₉H₉FO[1][2][3] |

| Molecular Weight | 152.17 g/mol [1][3] |

| CAS Number | 456-03-1[3] |

| Appearance | Clear colorless to light yellow or light pink liquid.[1][2][3] |

| Boiling Point | 100-102 °C at 22 mmHg[3][4] |

| Density | 1.096 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.5059[3] |

| Flash Point | 77 °C (170.6 °F) - closed cup[3] |

| Storage Temperature | Room Temperature, under an inert atmosphere.[3][4] |

| Solubility | Information on solubility in various solvents is not readily available in the provided search results. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific peak values are not detailed in the search results, the availability of various spectra is noted.

| Spectroscopic Technique | Availability |

| ¹H NMR | Spectrum is available.[5] |

| Mass Spectrometry (GC-MS) | Used for structural confirmation.[3][6] |

| Infrared (FTIR) Spectroscopy | 7 FTIR spectra are available.[6] |

| Raman Spectroscopy | 3 Raman spectra are available.[6] |

| UV-Vis Spectroscopy | 1 UV-Vis spectrum is available.[6] |

Experimental Protocols

The following section details a common experimental protocol for the synthesis of this compound.

Synthesis of this compound from 1-(4-fluorophenyl)prop-2-en-1-ol

A general procedure for the synthesis of this compound involves the isomerization of 1-(4-fluorophenyl)prop-2-en-1-ol using a ruthenium complex as a catalyst.[3]

Materials and Reagents:

-

1-(4-fluorophenyl)prop-2-en-1-ol

-

Ruthenium complex [RuCl₂(η⁶-C₆H₆)(PTA-Me)]

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel

Procedure:

-

Under a nitrogen atmosphere, add the ruthenium complex (0.02-0.1 mmol) and K₂CO₃ (0.05-0.25 mmol) to a solution of 1-(4-fluorophenyl)prop-2-en-1-ol (4 mmol) in THF (4 mL) in a sealed tube.[3]

-

Stir the reaction mixture at 75°C.[3]

-

Monitor the reaction progress by taking a 10 μL sample, diluting it with 3 mL of dichloromethane, and analyzing it by GC approximately every hour.[3]

-

Upon completion, cool the reaction mixture to room temperature, which will cause the ruthenium complex to partially precipitate.[3]

-

Remove the precipitated solids by filtration.[3]

-

Separate the reaction products by evaporating the solvent.[3]

-

Purify the residue using silica gel column chromatography with a 1:10 mixture of ethyl acetate and hexane as the eluent.[3]

-

Confirm the structure of the resulting this compound by GC/MS analysis and NMR spectroscopy.[3]

Below is a diagram illustrating the workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow of this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[1] It is also utilized in the production of other fluorinated compounds, which are valuable for creating materials with enhanced properties such as increased stability and reactivity.[1] Its applications extend to material science in the formulation of specialty polymers and resins, and in agrochemical research for the synthesis of more effective pesticides and herbicides.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is a combustible liquid and can cause skin and serious eye irritation, and may cause respiratory irritation.[7]

Precautionary Measures:

-

Personal Protective Equipment: Wear protective gloves, clothing, eye protection, and face protection.[7] Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).

-

Handling: Handle in a well-ventilated area.[7] Avoid contact with skin, eyes, and clothing.[7] Keep away from open flames, hot surfaces, and sources of ignition.[7]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[7]

First Aid:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If inhaled: Move the person into fresh air.[8]

-

If swallowed: Have the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[8]

The logical relationship for handling a chemical spill of this compound is outlined in the diagram below.

Caption: Chemical Spill Response for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 456-03-1 [chemicalbook.com]

- 4. This compound CAS#: 456-03-1 [m.chemicalbook.com]

- 5. This compound(456-03-1) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. fishersci.fr [fishersci.fr]

- 8. sigmaaldrich.com [sigmaaldrich.com]

4'-Fluoropropiophenone: A Technical Overview of its Molecular Characteristics

For Immediate Release: This document provides a detailed technical summary of the molecular structure and weight of 4'-Fluoropropiophenone, a compound of significant interest in pharmaceutical and chemical research. This information is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Molecular Structure and Properties

This compound is an aromatic ketone. Its structure consists of a propiophenone core which is substituted with a fluorine atom at the para-position (position 4) of the phenyl ring. The presence and position of the fluorine atom significantly influence the compound's electronic properties and reactivity.

The key structural identifiers and molecular properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H9FO | [1][2][3][4] |

| Molecular Weight | 152.17 g/mol | [1][4][5] |

| IUPAC Name | 1-(4-fluorophenyl)propan-1-one | [3] |

| Synonyms | Ethyl 4-fluorophenyl ketone, p-Fluoropropiophenone | [6] |

| CAS Number | 456-03-1 | [7][1][5] |

| SMILES String | CCC(=O)c1ccc(F)cc1 | [3][4][5] |

| InChI Key | QIJNVLLXIIPXQT-UHFFFAOYSA-N | [3][4][5] |

Molecular Visualization

To provide a clear representation of the molecular structure of this compound, the following diagram is provided.

Figure 1: 2D chemical structure of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 456-03-1 [chemicalbook.com]

- 3. This compound, 97+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4′-氟苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 456-03-1 [amp.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Reactivity of 4'-Fluoropropiophenone for Researchers and Drug Development Professionals

An Introduction to a Versatile Fluorinated Ketone

4'-Fluoropropiophenone is a fluorinated aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of chemical entities, most notably in the realms of pharmaceuticals and agrochemicals. Its chemical structure, featuring a fluorine atom on the phenyl ring and a reactive carbonyl group, imparts unique properties that make it a valuable building block for medicinal chemists and researchers. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide provides a comprehensive overview of the reactivity of this compound, including its physical and chemical properties, key reactions, and its application in the synthesis of bioactive molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in synthesis and analysis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 456-03-1 | |

| Molecular Formula | C₉H₉FO | |

| Molecular Weight | 152.17 g/mol | |

| Appearance | Colorless to light orange/yellow liquid | |

| Density | 1.096 g/mL at 25 °C | |

| Boiling Point | 100-102 °C at 22 mmHg | |

| Refractive Index (n20/D) | 1.5059 | |

| Flash Point | 170 °F (77 °C) |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ 8.00-7.94 (d, 2H), 7.50-7.44 (d, 2H), 5.27-5.19 (q, 1H), 1.92-1.89 (d, 3H) | |

| ¹³C NMR (CDCl₃, 90 MHz) | δ 199.5, 165.5 (d, J=254.5 Hz), 133.0 (d, J=3.0 Hz), 131.0 (d, J=9.2 Hz), 115.6 (d, J=21.8 Hz), 31.8, 8.4 | |

| Mass Spectrometry (EI) | m/z (%): 152 (M+, 8.2), 123 (100), 95 (35.3), 75 (9.9) | |

| Infrared (IR) | Major peaks expected around 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C stretch), 1230 cm⁻¹ (C-F stretch) |

Key Reactions and Reactivity Profile

The reactivity of this compound is primarily centered around its carbonyl group and the adjacent α-carbon. These sites allow for a variety of transformations, making it a versatile precursor for more complex molecules. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, although the primary reactions of interest for synthetic chemists typically involve the propiophenone core.

Alpha-Bromination: A Gateway to Further Functionalization

The α-carbon of this compound is readily halogenated, most commonly via bromination, to produce 2-bromo-4'-fluoropropiophenone. This α-bromo ketone is a highly valuable intermediate, as the bromine atom serves as a good leaving group for subsequent nucleophilic substitution reactions. This reaction is a critical first step in the synthesis of many pharmaceutical agents, including cathinone derivatives.

This protocol is adapted from a procedure for the structurally similar 4'-chloropropiophenone.[1]

Materials:

-

This compound

-

Bromine (Br₂)

-

Methanol

-

48% Hydrobromic acid (HBr)

-

Saturated sodium bicarbonate solution

-

Methylene chloride (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add bromine (1.2 eq) to the stirred solution over a period of 10 minutes.

-

Add a few drops of 48% hydrobromic acid to catalyze the reaction.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

-

Extract the aqueous layer with methylene chloride (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-bromo-4'-fluoropropiophenone.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: High yields, often exceeding 80-90%, are reported for the α-bromination of similar propiophenone derivatives.[2]

Reduction of the Carbonyl Group

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(4-fluorophenyl)propan-1-ol, using common reducing agents such as sodium borohydride (NaBH₄). This transformation is a fundamental step in the synthesis of many chiral ligands and pharmaceutical intermediates.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield 1-(4-fluorophenyl)propan-1-ol.

-

The product can be further purified by distillation or column chromatography if required.

The Mannich Reaction: Building Complexity

The Mannich reaction is a three-component condensation reaction involving an enolizable ketone (like this compound), an amine, and a non-enolizable aldehyde (typically formaldehyde). This reaction is a powerful tool for introducing an aminomethyl group at the α-position of the ketone, leading to the formation of β-amino ketones, also known as Mannich bases. These products are valuable intermediates in the synthesis of a variety of pharmaceuticals.

Materials:

-

This compound

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Ethanol (95%)

-

Concentrated Hydrochloric acid (HCl)

-

Acetone

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), dimethylamine hydrochloride (1.3 eq), and paraformaldehyde (1.1 eq).

-

Add 95% ethanol and a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 2-3 hours. The reaction should become a homogeneous solution.

-

After cooling, filter the solution if it is not clear.

-

Transfer the warm solution to an Erlenmeyer flask and dilute with acetone to induce crystallization.

-

Allow the mixture to cool to room temperature and then chill in a refrigerator to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration and wash with cold acetone.

-

The product can be recrystallized from an ethanol/acetone mixture to improve purity.

Application in Drug Development: The Synthesis of Cathinone Derivatives

This compound is a key precursor in the synthesis of substituted cathinones, a class of compounds that has garnered significant interest in medicinal chemistry due to their psychoactive properties and potential therapeutic applications. One of the most well-known examples is bupropion, an antidepressant and smoking cessation aid. Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI). Although bupropion itself is a chlorinated derivative, the synthetic pathway is analogous for fluorinated cathinones.

The general synthetic route to these compounds involves the α-bromination of the propiophenone derivative, followed by a nucleophilic substitution with an appropriate amine.

Signaling Pathway of Cathinone Derivatives

Substituted cathinones, such as bupropion and its fluorinated analogs, exert their pharmacological effects by modulating the levels of the neurotransmitters dopamine and norepinephrine in the synaptic cleft. They act as reuptake inhibitors by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reabsorption of these neurotransmitters from the synapse back into the presynaptic neuron. This leads to an increased concentration of dopamine and norepinephrine in the synapse, enhancing neurotransmission.

Experimental Workflow: Synthesis of a 4'-Fluoro-Cathinone Derivative

The following diagram illustrates a typical experimental workflow for the synthesis of a 4'-fluoro-cathinone derivative from this compound. This multi-step synthesis highlights the utility of the key reactions discussed in this guide.

Conclusion

This compound is a chemical intermediate of significant value to the scientific and drug development communities. Its reactivity, centered at the carbonyl and α-carbon positions, allows for a range of synthetic transformations that are crucial for the construction of complex and biologically active molecules. The ability to introduce a fluorine atom into a molecular scaffold via this building block provides a powerful strategy for modulating the properties of drug candidates. The detailed experimental protocols and reaction pathways provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel chemical entities.

References

Synthesis of 4'-Fluoropropiophenone from Fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-fluoropropiophenone from fluorobenzene, a key reaction in the production of various pharmaceutical intermediates. The primary synthetic route detailed is the Friedel-Crafts acylation, a robust and widely utilized method for the formation of aryl ketones. This document outlines the underlying chemical principles, detailed experimental protocols, a comparative analysis of catalytic systems, and thorough characterization of the final product. The information is presented to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its propiophenone core, functionalized with a fluorine atom at the para position of the phenyl ring, is a common feature in many pharmaceutical compounds. The fluorine substituent can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, efficient and scalable methods for the synthesis of this compound are of great interest to the pharmaceutical industry.

The most direct and common method for the preparation of this compound is the Friedel-Crafts acylation of fluorobenzene with a propionylating agent, such as propionyl chloride or propionic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation of fluorobenzene proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (propionyl chloride) to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich fluorobenzene ring attacks the acylium ion. The fluorine atom is an ortho-, para-directing group, meaning it directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance, the para-substituted product, this compound, is the major isomer formed.

-

Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding the final product.

A Technical Guide to the Synthesis of 4'-Fluoropropiophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 4'-fluoropropiophenone, a key intermediate in the manufacturing of various pharmaceuticals. The primary focus is on the Friedel-Crafts acylation of fluorobenzene, a fundamental and versatile method for C-C bond formation on an aromatic ring.[1][2] This guide details the reaction mechanism, provides a comprehensive experimental protocol, and presents relevant chemical and physical data to aid in research and development.

Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[3][4] The process involves the introduction of an acyl group onto an aromatic ring.[5] In the synthesis of this compound, fluorobenzene is acylated using an acylating agent like propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][6]

The mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (propionyl chloride) to form a highly electrophilic acylium ion, which is stabilized by resonance.[1]

-

Electrophilic Attack: The electron-rich fluorobenzene ring attacks the acylium ion. The fluorine atom is an ortho-, para-directing group; however, the bulkier acylium ion preferentially adds to the sterically less hindered para position to yield the 4'-substituted product.[7] This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Deprotonation and Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group.[5][8] This action restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product complexed with the catalyst.[1]

-

Product Liberation: The final product, this compound, is liberated from the aluminum chloride complex during an aqueous work-up.[3]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol describes a general laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Reagents should be anhydrous, as the Lewis acid catalyst is sensitive to moisture.[7]

Materials:

-

Fluorobenzene

-

Propionyl chloride (or propionic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction flask with stir bar, dropping funnel, and reflux condenser fitted with a drying tube (e.g., CaCl₂)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.3 molar equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.[2]

-

Reagent Addition: Cool the suspension in an ice bath to 0-5 °C. In a dropping funnel, prepare a solution of fluorobenzene (1.0 molar equivalent) and propionyl chloride (1.0 to 1.1 molar equivalents) in anhydrous dichloromethane.[2]

-

Add the fluorobenzene/propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl to decompose the aluminum chloride complex.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a clear yellow liquid, can be purified by vacuum distillation to obtain high-purity this compound.[7][10]

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Data and Expected Results

Successful synthesis will yield this compound as the major product. The primary side product is typically the ortho-isomer, 2'-fluoropropiophenone, though its formation is sterically hindered.[7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 456-03-1 | |

| Molecular Formula | C₉H₉FO | [10] |

| Molecular Weight | 152.17 g/mol | |

| Appearance | Clear, colorless to yellow liquid | [10][11] |

| Boiling Point | 100-102 °C at 22 mmHg | [10] |

| Density | 1.096 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.5059 |

| Flash Point | 77 °C (170.6 °F) | |

Table 2: Representative Reaction Parameters and Outcomes

| Parameter | Condition | Notes |

|---|---|---|

| Acylating Agent | Propionyl Chloride or Propionic Anhydride | Acid chlorides are generally more reactive.[5] |

| Catalyst | Anhydrous AlCl₃, FeCl₃, Scandium Triflate | AlCl₃ is traditional; others can be used for greener methods.[12][13] |

| Solvent | Dichloromethane, Carbon Disulfide, Nitrobenzene | Dichloromethane is common for laboratory scale. |

| Temperature | 0 °C to Room Temperature | Initial cooling is critical to control the exothermic reaction. |

| Selectivity | High para-selectivity | Steric hindrance disfavors ortho-substitution.[7] |

| Yield | 70-90% (Typical) | Yields are highly dependent on conditions and purity of reagents. |

| Purity (Post-distillation) | >98% | |

Troubleshooting

-

Low Yield: Often caused by moisture inactivating the AlCl₃ catalyst. Ensure all glassware is dry and reagents are anhydrous.[7]

-

Formation of Side Products: The primary side product is the ortho-isomer.[7] Polyacylation is generally not an issue, as the first acyl group deactivates the ring toward further substitution.[7][14] Harsh conditions (high temperature, excess catalyst) could increase side product formation.

References

- 1. byjus.com [byjus.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 10. This compound CAS#: 456-03-1 [m.chemicalbook.com]

- 11. This compound | 456-03-1 [chemicalbook.com]

- 12. chemijournal.com [chemijournal.com]

- 13. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Spectroscopic Analysis of 4'-Fluoropropiophenone

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4'-Fluoropropiophenone (CAS No. 456-03-1), a key intermediate in the synthesis of various pharmaceutical compounds. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure

Chemical Formula: C₉H₉FO[1][2][3]

Molecular Weight: 152.17 g/mol [2][3][4]

Structure:

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 (dd) | Doublet of doublets | 2H | Aromatic (H-2, H-6) |

| ~7.1 (t) | Triplet | 2H | Aromatic (H-3, H-5) |

| 2.99 (q) | Quartet | 2H | -CH₂- |

| 1.22 (t) | Triplet | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 90 MHz. Data interpreted from publicly available spectra. Chemical shifts are approximate.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~199.0 | C=O (Ketone) |

| ~165.5 (d, ¹JCF) | C-F |

| ~133.0 | C-1 (Aromatic) |

| ~131.0 (d, ³JCF) | C-2, C-6 (Aromatic) |

| ~115.5 (d, ²JCF) | C-3, C-5 (Aromatic) |

| ~31.5 | -CH₂- |

| ~8.5 | -CH₃ |

Solvent: CDCl₃. Data interpreted from publicly available spectra. Chemical shifts are approximate. 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group and aromatic C-H bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O (Ketone) stretching |

| ~1600, ~1500 | Medium-Strong | C=C Aromatic ring stretching |

| ~1230 | Strong | C-F stretching |

| ~3000-3100 | Medium | Aromatic C-H stretching |

| ~2850-2980 | Medium | Aliphatic C-H stretching |

Sample preparation: Liquid film or KBr pellet. Data interpreted from typical values for aromatic ketones.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 152 | High | [M]⁺ (Molecular ion)[1] |

| 123 | 100% (Base Peak) | [M - C₂H₅]⁺ or [FC₆H₄CO]⁺[1] |

| 95 | High | [FC₆H₄]⁺[1] |

| 75 | Medium | [C₆H₄F - H]⁺ |

Ionization method: Electron Ionization (EI) at 75 eV.[1]

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of this compound (a liquid at room temperature) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).[5]

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.[5]

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-resolution NMR spectrometer (e.g., 90 MHz or higher).

-

Solvent: CDCl₃.[1]

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[5]

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

-

As this compound is a liquid, a simple liquid film method can be used.

-

A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to form a thin film.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the IR spectrum is acquired. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).[6][7] The functional group region (4000–1200 cm⁻¹) and the fingerprint region (1200–600 cm⁻¹) are then analyzed.[8]

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample can be introduced via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.[9]

-

Electron Ionization (EI) is a common method for small, volatile molecules like this compound. In this method, the sample is bombarded with a high-energy electron beam (typically 70 eV).

Data Acquisition:

-

Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Procedure: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[10][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound(456-03-1) 1H NMR [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4 -Fluoropropiophenone 98 456-03-1 [sigmaaldrich.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. microbenotes.com [microbenotes.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spectrabase.com [spectrabase.com]

- 10. GCMS Section 6.11.3 [people.whitman.edu]

- 11. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

A Technical Guide to the Solubility of 4'-Fluoropropiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Fluoropropiophenone, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document offers a qualitative assessment based on the known properties of structurally similar compounds, alongside detailed experimental protocols for determining precise solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physical property that influences its behavior in chemical reactions, purification processes, and formulation development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar carbonyl group and a relatively nonpolar fluorophenyl ring, is expected to exhibit good solubility in a range of organic solvents.

Estimated Solubility Profile

Based on these analogs, this compound is anticipated to be soluble in a variety of common organic solvents. The following table summarizes the expected qualitative solubility.

| Solvent Family | Specific Solvents | Expected Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | Soluble | The carbonyl group can form hydrogen bonds with the hydroxyl group of the alcohols. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Dichloromethane | Soluble | The polarity of these solvents is compatible with the polar nature of the ketone. |

| Aprotic Nonpolar Solvents | Toluene, Hexane | Likely Soluble to Sparingly Soluble | The aromatic ring and alkyl chain contribute to nonpolar character, allowing for some solubility. |

| Aqueous Solvents | Water | Insoluble | The large nonpolar aromatic ring dominates the molecule's character, making it immiscible with water.[1] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following outlines a general method for determining the equilibrium solubility of a solid compound in an organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid material remains in each vial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

Logical Framework for Solubility Prediction

The decision-making process for predicting the solubility of a compound like this compound can be visualized as follows.

Caption: A diagram illustrating the logical steps for predicting the solubility of a chemical compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong qualitative prediction of its behavior can be made based on its chemical structure and the properties of similar molecules. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. This information is crucial for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work.

References

An In-Depth Technical Guide to 4'-Fluoropropiophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-fluoropropiophenone, a key building block in organic synthesis. The document details its historical discovery, common synthetic methodologies with a focus on the Friedel-Crafts acylation, and its physical and spectral properties. While direct biological activities and specific signaling pathways of this compound are not extensively documented in scientific literature, this guide explores its crucial role as an intermediate in the synthesis of various biologically active molecules and discusses the general toxicological and biological context of aromatic fluorinated ketones. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in their scientific endeavors.

Discovery and History

The first synthesis of this compound is attributed to N. P. Buu-Hoï and P. Jacquignon in 1952. Their work on carcinogenic nitrogen compounds led to the preparation of various intermediates, including fluorinated ketones. The synthesis was achieved through the Friedel-Crafts acylation of fluorobenzene. This reaction, first discovered by Charles Friedel and James Mason Crafts in 1877, involves the acylation of an aromatic ring in the presence of a Lewis acid catalyst. In the case of this compound, fluorobenzene is acylated using an acylating agent like propionyl chloride or propionic anhydride, with aluminum chloride being a common catalyst. The fluorine atom on the benzene ring directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.

Since its initial synthesis, this compound has become a commercially available and widely utilized reagent in organic chemistry. Its significance lies in its utility as a precursor for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can impart unique properties to the final products, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity.

Physicochemical and Spectral Data

This compound is a colorless to pale yellow liquid at room temperature. Its key physical and spectral properties are summarized in the tables below for easy reference.

Table 1: Physical Properties of this compound

| Property | Value |

| CAS Number | 456-03-1 |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| Boiling Point | 100-102 °C at 22 mmHg |

| Density | 1.096 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.5059 |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~8.0 (dd, 2H, Ar-H), ~7.1 (t, 2H, Ar-H), ~3.0 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~199 (C=O), ~165 (d, C-F), ~131 (d, Ar-C), ~128 (d, Ar-C), ~115 (d, Ar-C), ~32 (-CH₂-), ~8 (-CH₃) |

| IR (neat) | ν (cm⁻¹) ~1685 (C=O stretch), ~1595 (C=C stretch), ~1230 (C-F stretch) |

| Mass Spectrometry (EI) | m/z (%) 152 (M⁺), 123 ([M-C₂H₅]⁺), 95 ([M-C₂H₅CO]⁺) |

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene.

General Reaction Scheme

Caption: General workflow for the Friedel-Crafts acylation synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

Fluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

-

Addition of Substrate: After the addition of propionyl chloride is complete, add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the scientific literature detailing the direct biological activities or signaling pathway interactions of this compound itself. Its primary role in the life sciences is that of a versatile chemical intermediate for the synthesis of more complex, biologically active molecules.

The introduction of a fluorine atom into a molecule can significantly impact its biological properties. In general, fluorination can:

-

Increase Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, leading to a longer biological half-life of a drug.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.

-

Alter Lipophilicity: The effect of fluorine on lipophilicity is context-dependent and can be used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

While no specific signaling pathways have been identified for this compound, its derivatives have been explored in various therapeutic areas. For instance, it serves as a starting material for the synthesis of compounds with potential analgesic, anti-inflammatory, and other pharmacological activities.

From a toxicological perspective, while specific data for this compound is limited, aromatic ketones are a general class of compounds with varied toxicological profiles. The introduction of fluorine can also influence toxicity. Therefore, appropriate safety precautions should be taken when handling this compound in a laboratory setting.

Conclusion

This compound is a historically significant and synthetically valuable molecule. Its discovery through the application of the Friedel-Crafts acylation opened avenues for the creation of a diverse range of fluorinated compounds. While its own biological activity is not well-characterized, its importance as a building block in drug discovery and development is well-established. This guide has provided a detailed overview of its history, synthesis, and properties, offering a valuable resource for researchers in the chemical and pharmaceutical sciences. Further investigation into the direct biological effects of this compound and other simple fluorinated ketones could be a potential area for future research.

stability and storage conditions for 4'-Fluoropropiophenone

An In-depth Technical Guide to the Stability and Storage of 4'-Fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in pharmaceutical synthesis. Given the limited availability of specific stability studies for this compound, this document combines information from safety data sheets, supplier recommendations, and established principles of pharmaceutical stability analysis. It also proposes experimental protocols for a comprehensive stability assessment.

Overview of this compound

This compound (CAS No. 456-03-1) is a fluorinated aromatic ketone widely used as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a fluorine atom on the phenyl ring and a keto group, influences its reactivity and stability profile. Understanding its stability is crucial for ensuring the quality, purity, and shelf-life of both the intermediate and the final drug product.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on available data and best practices for similar chemical entities.[2][3]

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale and Remarks |

| Temperature | Store at 0-8 °C for long-term storage.[1] Room temperature is acceptable for short periods. | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidative degradation. |

| Light | Store in a light-resistant container (e.g., amber glass vial).[4] | Protects against photodegradation, a common pathway for aromatic ketones. |

| Moisture | Keep container tightly closed in a dry place. | Prevents hydrolysis and absorption of atmospheric moisture. |

| pH | Maintain in a neutral to slightly acidic environment if in solution. | Ketones can be susceptible to base-catalyzed reactions.[4] |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. | These substances can react with the ketone functional group or the aromatic ring. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, potential degradation routes can be postulated based on its chemical structure and general knowledge of ketone and aromatic compound stability. Forced degradation studies, as outlined in the subsequent section, would be necessary to confirm these pathways.

A potential signaling pathway for degradation could involve oxidation of the ethyl group or reactions involving the ketone functionality.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][6][7]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[7][8]

Table 2: Illustrative Protocol for Forced Degradation of this compound

| Stress Condition | Proposed Experimental Setup | Purpose |

| Acid Hydrolysis | 1 mg/mL solution in 0.1 M HCl at 60°C for 24 hours. | To assess stability in acidic conditions. |

| Base Hydrolysis | 1 mg/mL solution in 0.1 M NaOH at 60°C for 24 hours. | To assess stability in basic conditions. |

| Oxidation | 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours. | To evaluate susceptibility to oxidation. |

| Thermal Stress | Solid sample heated at 80°C for 48 hours. | To determine the effect of heat on the solid form. |

| Photostability | Solid sample and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | To assess sensitivity to light. |

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[9][10]

Table 3: Proposed Parameters for a Stability-Indicating HPLC Method

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with a pH-adjusting modifier like formic acid or a buffer) in a gradient elution. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a wavelength of maximum absorbance (e.g., ~245 nm) |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50) |

The workflow for developing and validating such a method would follow established pharmaceutical guidelines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchchemshub.com [researchchemshub.com]

- 3. labcorescientific.com [labcorescientific.com]

- 4. benchchem.com [benchchem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. japsonline.com [japsonline.com]

- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]

Methodological & Application

The Versatility of 4'-Fluoropropiophenone: A Keystone Building Block in Organic Synthesis for Drug Discovery and Materials Science

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4'-Fluoropropiophenone, a fluorinated aromatic ketone, is a critical starting material in organic synthesis, enabling the creation of a diverse array of molecules with significant applications in pharmaceuticals and material science. Its unique chemical properties, imparted by the fluorine atom and the reactive keto group, make it a valuable precursor for developing novel compounds, including anti-inflammatory agents, anticonvulsants, and specialized polymers. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 456-03-1 |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 100-102 °C at 22 mmHg |

| Density | 1.096 g/mL at 25 °C |

| Refractive Index | n20/D 1.5059 |

Application in the Synthesis of Bioactive Molecules

This compound serves as a versatile scaffold for the synthesis of various biologically active compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the resulting molecules to their biological targets.

Synthesis of Chalcones: Precursors to Anti-inflammatory and Antimicrobial Agents

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are readily synthesized from this compound. These compounds are known for their broad spectrum of biological activities.

Reaction Scheme:

Caption: Claisen-Schmidt condensation for 4'-Fluorochalcone synthesis.

Experimental Protocol: Synthesis of (E)-1-(4-fluorophenyl)-3-(phenyl)prop-2-en-1-one

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (10-20 mL).

-

Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (40%) or potassium hydroxide.

-

Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Isolation and Purification: The precipitated solid is filtered, washed with cold water until the filtrate is neutral, and then dried. The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data for Representative 4'-Fluorochalcones:

| Aromatic Aldehyde | Product | Yield (%) |

| Benzaldehyde | (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | ~85% |

| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | ~90% |

| 4-Methoxybenzaldehyde | (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | ~88% |

Synthesis of Pyrazolines: Potential Anticonvulsant and Antimicrobial Agents

The synthesized 4'-fluorochalcones can be further utilized to construct five-membered heterocyclic compounds like pyrazolines, which are known to exhibit a range of pharmacological activities.

Reaction Scheme:

Caption: Synthesis of Pyrazoline derivatives from 4'-Fluorochalcones.

Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

-